Trichloro(2-dodecylhexadecyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

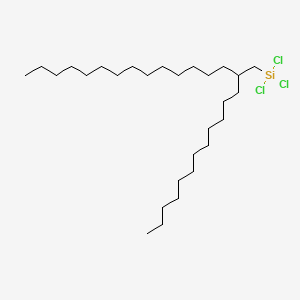

Trichloro(2-dodecylhexadecyl)silane is a chemical compound with the molecular formula C28H57Cl3Si . It has a molecular weight of 528.2 g/mol .

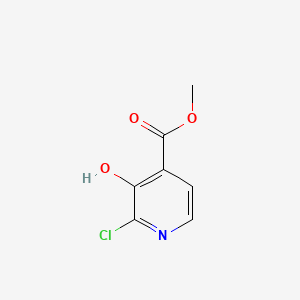

Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C28H57Cl3Si/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28 (27-32 (29,30)31)25-23-21-19-17-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCCCCC (CCCCCCCCCCCC)C [Si] (Cl) (Cl)Cl . Physical and Chemical Properties Analysis

This compound has a molecular weight of 528.2 g/mol . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has a rotatable bond count of 25 . The exact mass and monoisotopic mass of the compound is 526.329511 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 32 . The compound has a complexity of 357 .Applications De Recherche Scientifique

Formation of Self-Assembled Monolayers on Silicon Surfaces : Trichloro[ω-(trimethylsilyl)alkynyl]silanes are used to link to hydroxylated silicon surfaces for the formation of multilayer structures and further chemical modifications. These compounds are synthesized from easily accessible materials and are effective for creating monolayers on silicon surfaces (Banaszak, Xu, Bardeau, Castanet, & Mortier, 2009).

Synthesis and Pyrolysis Studies : Trichloro(polyfluoroalkyl)silanes are synthesized through photochemical reactions and can be converted into trifluorosilyl analogues. These compounds undergo thermal decomposition via β-elimination processes, offering insights into their stability and reactivity (Attridge, Barlow, Bevan, Cooper, Cross, Haszeldine, Middleton, Newlands, & Tipping, 1976).

Radical-Based Reducing Agent in Synthesis : Tris(trimethylsilyl)silane, a related compound, acts as an effective reducing agent for various organic substrates. It mediates the formation of intermolecular carbon-carbon bonds via radicals, demonstrating its utility in organic synthesis (Ballestri, Chatgilialoglu, Clark, Griller, Giese, & Kopping, 1991).

Hydrophobic Coatings and Corrosion Resistance : Trichlorosilanes like Tris(Trimethylsiloxy) silyethyl dimethylchlorosilane, and similar compounds, are investigated for their hydrophobic properties and potential in corrosion resistance. These studies involve chemical and electrochemical investigations to determine their efficiency as organic compounds for coatings (Baruwa, Akinlabi, Oladijo, Akinlabi, & Chinn, 2019).

Surface Modification of Ceramic Membranes : Trichloro-octadecyl silane derivatives are used to modify alumina ceramic membranes. These modified membranes show altered gas permeabilities and diffusion mechanisms, demonstrating the compound's utility in membrane science (Leger, Lira, & Paterson, 1996).

Applications in Nanoimprint Lithography : Trichloro(3,3,3-trifluoropropyl)silane and trichloro(1H,1H,2H, 2H-perfluorooctyl)silane are applied in nanoimprint lithography for preparing self-assembled films on silicon molds. These films serve as releasing and antisticking layers, highlighting the compound's utility in nanotechnology applications (Chen, Ko, Hsieh, Chou, & Chang, 2004).

Mécanisme D'action

Target of Action

Trichloro(2-dodecylhexadecyl)silane is a type of organosilicon compound

Mode of Action

Like other organosilicon compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s structure and function .

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, the compound’s stability and efficacy may vary under different conditions .

Propriétés

IUPAC Name |

trichloro(2-dodecylhexadecyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H57Cl3Si/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-32(29,30)31)25-23-21-19-17-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLMUSUAPQLNQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H57Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696701 |

Source

|

| Record name | Trichloro(2-dodecylhexadecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194242-99-4 |

Source

|

| Record name | Trichloro(2-dodecylhexadecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

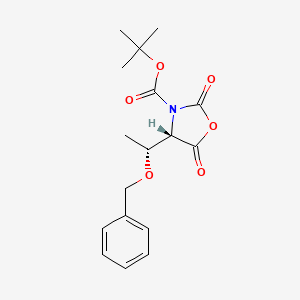

![2-Oxabicyclo[2.2.1]heptan-3-one,4-amino-5,6,7-trihydroxy-,[1R-(5-endo,6-exo,7-syn)]-(9CI)](/img/no-structure.png)

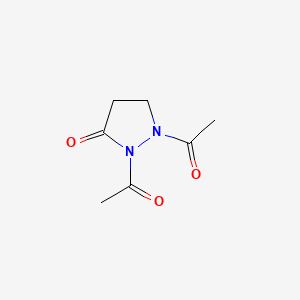

![2-Methyltetrahydropyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B573677.png)